Ammonium laurate

Catalog No.
S518711
CAS No.
2437-23-2
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium laurate

CAS Number

2437-23-2

Product Name

Ammonium laurate

IUPAC Name

azane;dodecanoic acid

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3

InChI Key

VJCJAQSLASCYAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[NH4+]

Solubility

Soluble in DMSO

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.N

Description

The exact mass of the compound Ammonium laurate is 217.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium laurate is a quaternary ammonium salt derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. Its chemical formula is C12H27NO2\text{C}_{12}\text{H}_{27}\text{NO}_{2}, and it is recognized for its surfactant properties, which make it useful in various applications. This compound appears as a white to off-white powder or crystalline solid and is soluble in water, making it suitable for use in aqueous formulations.

  • Surfactant Properties

    Ammonium laurate belongs to a class of chemicals called surfactants. Surfactants have a unique molecular structure with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. This allows them to interact with both water and CNTs, effectively breaking up the CNT clumps and promoting their dispersion in aqueous solutions [].

  • Advantages over Traditional Surfactants

    Ammonium laurate offers several advantages over commonly used surfactants like sodium dodecyl sulfate (SDS) for CNT dispersion []. Research has shown that CNTs suspended in ammonium laurate solutions exhibit:

    • Cleaner Deposition: Ammonium laurate leaves less residue on the CNTs compared to SDS. This is crucial for applications where the intrinsic properties of the CNTs need to be preserved.
    • Greater Shelf Stability: CNT dispersions prepared with ammonium laurate tend to be more stable over time, with the CNTs remaining well-dispersed for longer durations.
    • Selective Dispersion: Ammonium laurate appears to be more selective in dispersing single-walled CNTs compared to bundled CNTs, which can be advantageous for certain research applications.
Typical of quaternary ammonium compounds. Notable reactions include:

  • Oxidation: Ammonium laurate can be oxidized under certain conditions, leading to the formation of various oxidation products.
  • Hydrolysis: In the presence of water, ammonium laurate can undergo hydrolysis, breaking down into lauric acid and ammonium hydroxide.
  • Formation of Complexes: It can form complexes with metal ions, which may alter its properties and enhance its effectiveness in specific applications.

These reactions highlight the versatility of ammonium laurate in both synthetic and biological contexts.

Ammonium laurate exhibits notable biological activities, primarily attributed to its lauric acid component. Lauric acid is known for its antimicrobial properties, effective against a range of bacteria, viruses, and fungi. Studies have shown that ammonium laurate can inhibit the growth of certain pathogens, making it a candidate for use in pharmaceutical and cosmetic formulations aimed at enhancing skin health and hygiene. Additionally, its surfactant properties contribute to its effectiveness in emulsifying agents and cleansing products.

Ammonium laurate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of lauric acid with ammonia or an amine. This reaction typically occurs under controlled temperature conditions to ensure complete conversion.
    Lauric Acid+AmmoniaAmmonium Laurate+Water\text{Lauric Acid}+\text{Ammonia}\rightarrow \text{Ammonium Laurate}+\text{Water}
  • Direct Synthesis: Another method includes the direct reaction of lauric acid with an amine or ammonium hydroxide in a solvent, followed by evaporation to remove excess solvent.
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly methods for synthesizing ammonium laurate by utilizing carbon dioxide to adjust pH levels during the process, allowing for high recovery rates of the compound .

Ammonium LaurateC12H27NO2\text{C}_{12}\text{H}_{27}\text{NO}_{2}Antimicrobial, surfactantCosmetics, pharmaceuticalsCetyl Trimethyl Ammonium BromideC19H42BrN\text{C}_{19}\text{H}_{42}\text{BrN}Strong surfactantHair conditionersBenzalkonium ChlorideCnH2n+1N+Cl\text{C}_{n}\text{H}_{2n+1}\text{N}^{+}\text{Cl}^{-} (n varies)Antiseptic, disinfectantHospital disinfectantsStearyl Dimethyl Benzyl Ammonium ChlorideC21H38ClN\text{C}_{21}\text{H}_{38}\text{ClN}Cationic surfactantFabric softeners

Uniqueness

Ammonium laurate stands out due to its natural origin from lauric acid and its dual functionality as both a surfactant and an antimicrobial agent. Its ability to be synthesized through green chemistry methods further enhances its appeal in environmentally conscious formulations.

Research on the interactions of ammonium laurate with other compounds has shown that it can enhance the solubility and bioavailability of active ingredients when used in formulations. For instance, studies indicate that ammonium laurate can improve the efficacy of certain antimicrobial agents by facilitating their penetration into microbial membranes . Additionally, investigations into its role as a shale swelling inhibitor have demonstrated its effectiveness in preventing clay swelling during drilling operations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.204179104 g/mol

Monoisotopic Mass

217.204179104 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50IRX6VLIF

Related CAS

143-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 47 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2437-23-2

Wikipedia

Ammonium laurate

Use Classification

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Dodecanoic acid, ammonium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14
1: Deng S, Zhao J. Self-assembly of cationic gemini surfactants, alkanediyl-bis-(dimethyldodecyl-ammonium bromide), in cyclohexane: effects of spacer length on their association into reverse lyotropic liquid crystalline or reverse vesicles. Soft Matter. 2018 Jan 31;14(5):734-741. doi: 10.1039/c7sm02333b. PubMed PMID: 29340416.
2: Kallerup RS, Franzyk H, Schiøth ML, Justesen S, Martin-Bertelsen B, Rose F, Madsen CM, Christensen D, Korsholm KS, Yaghmur A, Foged C. Adjuvants Based on Synthetic Mycobacterial Cord Factor Analogues: Biophysical Properties of Neat Glycolipids and Nanoself-Assemblies with DDA. Mol Pharm. 2017 Jul 3;14(7):2294-2306. doi: 10.1021/acs.molpharmaceut.7b00170. Epub 2017 May 31. PubMed PMID: 28497975.
3: Nilsson HM, Meany B, Ticey J, Sun CF, Wang Y, Cumings J. Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes. Langmuir. 2015 Jun 30;31(25):6948-55. doi: 10.1021/acs.langmuir.5b01175. Epub 2015 Jun 15. PubMed PMID: 26020583.
4: Kallerup RS, Madsen CM, Schiøth ML, Franzyk H, Rose F, Christensen D, Korsholm KS, Foged C. Influence of trehalose 6,6'-diester (TDX) chain length on the physicochemical and immunopotentiating properties of DDA/TDX liposomes. Eur J Pharm Biopharm. 2015 Feb;90:80-9. doi: 10.1016/j.ejpb.2014.10.015. Epub 2014 Nov 11. PubMed PMID: 25445301.
5: Xu L, Chen J, Feng L, Dong S, Hao J. Loading capacity and interaction of DNA binding on catanionic vesicles with different cationic surfactants. Soft Matter. 2014 Dec 7;10(45):9143-52. doi: 10.1039/c4sm01565g. PubMed PMID: 25317547.
6: Koshy P, Verma G, Aswal VK, Venkatesh M, Hassan PA. Viscoelastic fluids originated from enhanced solubility of sodium laurate in cetyl trimethyl ammonium bromide micelles through cooperative self-assembly. J Phys Chem B. 2010 Aug 19;114(32):10462-70. doi: 10.1021/jp104009f. PubMed PMID: 20666452.
7: Sun SY, Xu Y, Wang D. Novel minor lipase from Rhizopus chinensis during solid-state fermentation: biochemical characterization and its esterification potential for ester synthesis. Bioresour Technol. 2009 May;100(9):2607-12. doi: 10.1016/j.biortech.2008.11.006. Epub 2009 Jan 20. PubMed PMID: 19157870.
8: Sun SY, Xu Y. Membrane-bound 'synthetic lipase' specifically cultured under solid-state fermentation and submerged fermentation by Rhizopus chinensis: a comparative investigation. Bioresour Technol. 2009 Feb;100(3):1336-42. doi: 10.1016/j.biortech.2008.07.051. Epub 2008 Sep 21. PubMed PMID: 18809324.
9: Li H, Hao J, Wu Z. Phase behavior and properties of reverse vesicles in salt-free catanionic surfactant mixtures. J Phys Chem B. 2008 Mar 27;112(12):3705-10. doi: 10.1021/jp7112329. Epub 2008 Mar 6. PubMed PMID: 18321090.
10: Salameh MA, Wiegel J. Purification and characterization of two highly thermophilic alkaline lipases from Thermosyntropha lipolytica. Appl Environ Microbiol. 2007 Dec;73(23):7725-31. Epub 2007 Oct 12. PubMed PMID: 17933930; PubMed Central PMCID: PMC2168070.
11: Nagahara Y, Nishida Y, Isoda M, Yamagata Y, Nishikawa N, Takada K. Structure and performance of cationic assembly dispersed in amphoteric surfactants solution as a shampoo for hair damaged by coloring. J Oleo Sci. 2007;56(6):289-95. PubMed PMID: 17898494.
12: Ch MI, Wen YF, Cheng Y. Gas chromatographic/mass spectrometric analysis of the essential oil of Houttuynia cordata Thunb by using on-column methylation with tetramethylammonium acetate. J AOAC Int. 2007 Jan-Feb;90(1):60-7. PubMed PMID: 17373437.
13: Hoefelmeyer JD, Liu H, Somorjai GA, Tilley TD. Reverse micelle synthesis of rhodium nanoparticles. J Colloid Interface Sci. 2007 May 1;309(1):86-93. Epub 2006 Dec 28. PubMed PMID: 17229435.
14: Clifton M, Nguyen T, Frost R. Effect of ionic surfactants on bauxite residues suspensions viscosity. J Colloid Interface Sci. 2007 Mar 15;307(2):572-7. Epub 2006 Dec 23. PubMed PMID: 17215000.
15: Kanwar SS, Verma HK, Pathak S, Kaushal RK, Kumar Y, Verma ML, Chimni SS, Chauhan GS. Enhancement of ethyl propionate synthesis by poly (AAc-co-HPMA-cl-MBAm)-immobilized Pseudomonas aeruginosa MTCC-4713, exposed to Hg2+ and NH4+ ions. Acta Microbiol Immunol Hung. 2006 Jun;53(2):195-207. PubMed PMID: 16956129.
16: Nawani N, Khurana J, Kaur J. A thermostable lipolytic enzyme from a thermophilic Bacillus sp.: purification and characterization. Mol Cell Biochem. 2006 Oct;290(1-2):17-22. Epub 2006 Aug 19. PubMed PMID: 16924423.
17: Rothbard JB, Jessop TC, Lewis RS, Murray BA, Wender PA. Role of membrane potential and hydrogen bonding in the mechanism of translocation of guanidinium-rich peptides into cells. J Am Chem Soc. 2004 Aug 11;126(31):9506-7. PubMed PMID: 15291531.
18: Samartsev VN, Markova OV, Chezghanova SA, Mokhova EN. Effect of the cationic detergent CTAB on the involvement of ADP/ATP antiporter and aspartate/glutamate antiporter in fatty acid-induced uncoupling of liver mitochondria. Biochemistry (Mosc). 2001 Aug;66(8):926-31. PubMed PMID: 11566065.
19: Nawani N, Kaur J. Purification, characterization and thermostability of lipase from a thermophilic Bacillus sp. J33. Mol Cell Biochem. 2000 Mar;206(1-2):91-6. PubMed PMID: 10839198.
20: Kuczera J, Witek S, Kral TE, Hładyszowski J, Luczyński J, Przestalski S. Influence of some lysosomotropic compounds on calcium ion desorption process from liposome membrane. Z Naturforsch C. 1998 May-Jun;53(5-6):389-97. PubMed PMID: 9679330.

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